H-Val-Tyr-Ser-bNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Val-Tyr-Ser-bNA is a synthetic peptide composed of the amino acids valine, tyrosine, and serine, linked to a beta-naphthylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Tyr-Ser-bNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling reagent such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
H-Val-Tyr-Ser-bNA: undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.
Reduction: The peptide can be reduced using agents like dithiothreitol (DTT) to break disulfide bonds if present.
Substitution: The beta-naphthylamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid (PAA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Dityrosine, quinones, and other oxidized tyrosine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptides with modified beta-naphthylamide groups.
Scientific Research Applications
H-Val-Tyr-Ser-bNA: has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in the investigation of protein-protein interactions and signal transduction pathways.
Medicine: Potential therapeutic applications in drug development and as a diagnostic tool.
Industry: Utilized in the production of bioactive peptides and as a standard in analytical techniques like high-performance liquid chromatography (HPLC).
Mechanism of Action
The mechanism of action of H-Val-Tyr-Ser-bNA involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-naphthylamide group serves as a chromophore, allowing for the detection and quantification of enzymatic activity. The peptide sequence can be recognized and cleaved by proteases, leading to the release of the beta-naphthylamide group, which can be measured spectrophotometrically.
Comparison with Similar Compounds
H-Val-Tyr-Ser-bNA: can be compared with other similar peptides, such as:
H-Val-Tyr-Ser-AMC: Contains a 7-amino-4-methylcoumarin group instead of beta-naphthylamide.
H-Val-Tyr-Ser-pNA: Contains a para-nitroaniline group instead of beta-naphthylamide.
Uniqueness
The uniqueness of This compound lies in its beta-naphthylamide group, which provides distinct spectrophotometric properties, making it a valuable tool in enzymatic assays and other biochemical applications.
Similar Compounds
- H-Val-Tyr-Ser-AMC
- H-Val-Tyr-Ser-pNA
- H-Val-Tyr-Ser-FITC : Contains a fluorescein isothiocyanate group for fluorescence-based assays.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-3-hydroxy-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O5/c1-16(2)24(28)27(36)30-22(13-17-7-11-21(33)12-8-17)25(34)31-23(15-32)26(35)29-20-10-9-18-5-3-4-6-19(18)14-20/h3-12,14,16,22-24,32-33H,13,15,28H2,1-2H3,(H,29,35)(H,30,36)(H,31,34)/t22-,23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENLRELPTNVUIB-HJOGWXRNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC2=CC3=CC=CC=C3C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NC2=CC3=CC=CC=C3C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13989-68-9 |
Source
|
Record name | 13989-68-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.